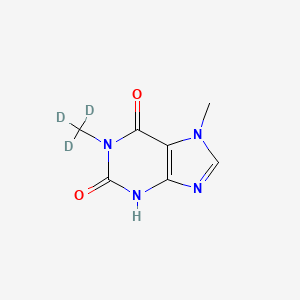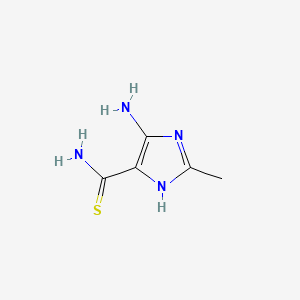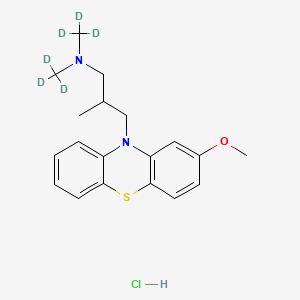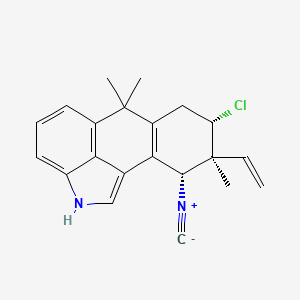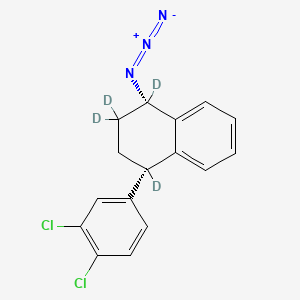
cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4 (hereafter referred to as cis-AZN-d4) is a novel compound with potential applications in many areas of scientific research. It is a synthetic compound whose structure is based on a naphthalene core with an azido group and two chlorines attached. This compound has been studied for its potential in drug synthesis, as a fluorescent probe, and as a photo-switchable compound.
科学的研究の応用
Degradation and Environmental Behavior
Research into similar compounds, such as polychlorinated naphthalenes (PCNs), has been focused on understanding their degradation in the environment, their sources, and potential exposure risks. For instance, PCNs, which share the naphthalene core with the compound , are studied for their persistence and bioaccumulation in environmental matrices. These studies are crucial for informing environmental risk assessments and developing strategies for mitigating pollution and exposure risks. The degradation pathways, environmental fate, and mechanisms of action of such compounds are of particular interest for assessing their environmental impact and for the development of remediation technologies (Domingo, 2004), (Liu, Cai, & Zheng, 2014).
Analytical and Detection Methods
The development of analytical methods for detecting and quantifying similar compounds in various matrices is another area of research. Accurate detection and quantification are essential for environmental monitoring, forensic analysis, and the study of the compound's pharmacokinetics and dynamics in biological systems. Studies in this area aim to improve the sensitivity, specificity, and efficiency of analytical techniques, which can be applied to a wide range of compounds including naphthalene derivatives and azido-functionalized chemicals (Agunbiade, Adeniji, Okoh, & Okoh, 2020).
Medicinal Chemistry and Drug Development
Naphthalimide derivatives, similar in structural motif to the compound of interest, have been extensively studied for their diverse biological activities. These compounds are recognized for their potential in developing new therapeutics due to their ability to interact with various biological targets. The research encompasses exploring anticancer, antibacterial, antifungal, and antiviral properties, among others. This line of research is instrumental in the rational design of new drugs and in understanding the molecular basis of their action (Gong, Addla, Lv, & Zhou, 2016).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is a product for proteomics research , suggesting it may interact with proteins to exert its effects.
Mode of Action
Given its use in proteomics research , it may interact with proteins in a specific manner, potentially altering their function or expression
Biochemical Pathways
As a proteomics research tool , it may influence a variety of pathways depending on the proteins it interacts with
Pharmacokinetics
The compound is soluble in dichloromethane , which may influence its absorption and distribution. More comprehensive pharmacokinetic studies are needed to fully understand the compound’s bioavailability and other ADME properties.
Result of Action
Given its use in proteomics research , it may have diverse effects depending on the specific proteins it interacts with and the cellular context
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness. For instance, the compound is recommended to be stored at -20° C , suggesting that it may be sensitive to temperature
特性
IUPAC Name |
(1S,4S)-4-azido-1,3,3,4-tetradeuterio-1-(3,4-dichlorophenyl)-2H-naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3/c17-14-7-5-10(9-15(14)18)11-6-8-16(20-21-19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8H2/t11-,16-/m0/s1/i8D2,11D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXFWGVELNPVDR-RWUQOIEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])N=[N+]=[N-])([2H])[2H])C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

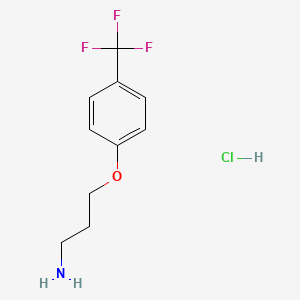

![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)
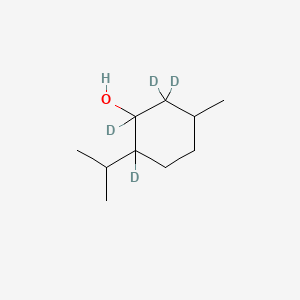

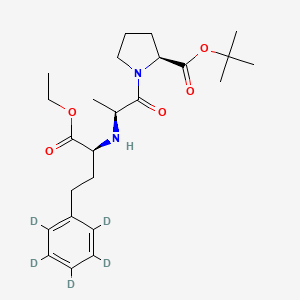
![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/no-structure.png)
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)

